molecular formula C18H26F5O4P B1419568 12-Pentafluorophenoxydodecylphosphonic acid CAS No. 1049677-16-8

12-Pentafluorophenoxydodecylphosphonic acid

Cat. No.: B1419568
CAS No.: 1049677-16-8
M. Wt: 432.4 g/mol
InChI Key: ULXYEINUTVZCLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Pentafluorophenoxydodecylphosphonic acid typically involves the reaction of 12-bromododecane with 2,3,4,5,6-pentafluorophenol in the presence of a base, followed by the reaction with phosphorus trichloride and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

12-Pentafluorophenoxydodecylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.

    Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis of the phosphonic acid group yields the corresponding phosphonic acid derivatives.

Scientific Research Applications

12-Pentafluorophenoxydodecylphosphonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-Pentafluorophenoxydodecylphosphonic acid involves its ability to form strong bonds with surfaces, particularly metal oxides, through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can modify surface properties and enhance material performance .

Properties

IUPAC Name

12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXYEINUTVZCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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